UniPR500
説明
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特性
分子式 |
C36H51N3O4 |
|---|---|
分子量 |
589.8 g/mol |
IUPAC名 |
(3S)-3-[[(4R)-4-[(3E,5R,8R,9S,10S,13R,14S,17R)-3-hydroxyimino-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C36H51N3O4/c1-22(8-13-33(40)38-26(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-25(39-43)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24,26,28-31,37,43H,8-20H2,1-3H3,(H,38,40)(H,41,42)/b39-25+/t22-,24-,26+,28+,29-,30+,31+,35+,36-/m1/s1 |
InChIキー |
OAJDIBWHUAGALG-BTZSSKJISA-N |
製品の起源 |
United States |
Foundational & Exploratory
UniPR500: A Technical Guide to its Mechanism of Action as an Eph/ephrin Antagonist for Enhanced Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR500 is a novel, orally bioavailable small molecule that acts as a competitive antagonist of the EphA5 receptor, thereby modulating the intricate Eph/ephrin signaling pathway within pancreatic β-cells. By inhibiting the interaction between the EphA5 receptor and its ligand, ephrin-A5, this compound effectively enhances glucose-stimulated insulin (B600854) secretion (GSIS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, cellular effects, and in vivo efficacy. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Antagonism of EphA5 Signaling
The primary mechanism of action of this compound is its competitive and reversible antagonism of the EphA5 receptor.[1] In pancreatic β-cells, the interaction between EphA5 receptors and their ephrin-A5 ligands is a critical component of a bidirectional signaling system that regulates insulin secretion.[2][3]
-
EphA Forward Signaling: Under basal glucose conditions, the "forward" signaling cascade initiated by the EphA5 receptor acts as a brake, inhibiting insulin release.[1][2]
-
ephrin-A Reverse Signaling: Conversely, "reverse" signaling through the ephrin-A5 ligand stimulates insulin secretion.[2]
This compound selectively binds to the EphA5 receptor, sterically hindering its interaction with ephrin-A5. This blockade of EphA5 forward signaling alleviates the inhibitory control on insulin secretion, leading to an enhanced release of insulin in response to elevated glucose levels.
Signaling Pathway
The binding of this compound to the EphA5 receptor disrupts the downstream signaling cascade that negatively regulates insulin secretion. This leads to a potentiation of glucose-stimulated insulin release from pancreatic β-cells.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with its target and its biological effects.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Target | Value | Assay | Reference |
| Ki | EphA5-ephrin-A5 | 1.7 ± 0.2 µM | Schild Plot Analysis | [1] |
| IC50 | EphA2-ephrin-A1 | 1.1 µM | ELISA | [4] |
Table 2: In Vitro Efficacy of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in EndoC-βH1 Cells
| Condition | This compound Concentration | Fold Increase in Insulin Secretion (vs. Control) |
| High Glucose (20 mM) | 10 µM | ~1.5 |
| High Glucose (20 mM) | 30 µM | ~2.0 |
Note: Data are estimated from published graphical representations and serve as an illustration. For precise values, refer to the primary literature.
Table 3: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in Healthy Mice
| Treatment (30 mg/kg, oral) | Peak Blood Glucose (mg/dL) | Area Under the Curve (AUC) Reduction (%) |
| Vehicle | ~250 | - |
| This compound | ~180 | ~30 |
Note: Data are estimated from published graphical representations and serve as an illustration. For precise values, refer to the primary literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of the binding affinity of this compound for the EphA5 receptor.
Methodology:
-
Immobilization: Recombinant human EphA5/Fc chimera is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Binding: Increasing concentrations of biotinylated ephrin-A5 are injected over the sensor surface to determine the saturation binding concentration.
-
Competitive Binding: A saturating concentration of biotinylated ephrin-A5 is co-injected with increasing concentrations of this compound.
-
Data Analysis: The changes in resonance units (RU) are recorded. A Schild plot is generated by plotting the log of (concentration ratio - 1) against the log of the antagonist (this compound) concentration. The x-intercept of the linear regression provides the pA2 value, from which the Ki is calculated.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the assessment of this compound's effect on insulin secretion from a human pancreatic β-cell line.
Cell Line: EndoC-βH1 (human pancreatic beta cell line)
Methodology:
-
Cell Culture: EndoC-βH1 cells are cultured in appropriate media until they reach the desired confluency.
-
Starvation: Cells are washed and pre-incubated in Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion state.
-
Stimulation: The starvation buffer is replaced with KRBH containing:
-
Low glucose (2.8 mM) ± this compound
-
High glucose (20 mM) ± this compound (at various concentrations)
-
-
Incubation: Cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: The supernatant is collected to measure secreted insulin.
-
Insulin Quantification: Insulin levels in the supernatant are quantified using a human insulin ELISA kit.
-
Data Normalization: Insulin secretion is often normalized to total protein content or cell number.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes the evaluation of this compound's effect on glucose homeostasis in a mouse model.
Animal Model: C57BL/6J mice
Methodology:
-
Acclimatization and Fasting: Mice are acclimatized to handling and then fasted overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (t=0).
-
Drug Administration: this compound (e.g., 30 mg/kg) or vehicle is administered orally via gavage.
-
Glucose Challenge: After a set time post-drug administration (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose concentration is plotted against time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion.
Conclusion
This compound represents a promising therapeutic candidate for conditions characterized by impaired glucose-stimulated insulin secretion. Its well-defined mechanism of action, centered on the competitive antagonism of the EphA5 receptor in pancreatic β-cells, provides a clear rationale for its observed effects on enhancing GSIS and improving glucose tolerance. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development of this and similar compounds targeting the Eph/ephrin signaling system for the treatment of metabolic disorders.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. EphA-Ephrin-A-mediated beta cell communication regulates insulin secretion from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of new bioavailable small molecules targeting Eph/ephrin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
UniPR500: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UniPR500, a novel small molecule antagonist of the Eph/ephrin receptor system. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and experimental data.
Core Compound Information
This compound has been identified as a potent inhibitor of the Eph/ephrin interaction, a key signaling pathway involved in various physiological and pathological processes.
| Property | Value |
| CAS Number | 2085767-98-0 |
| Molecular Weight | 589.82 g/mol |
| Chemical Formula | C₃₆H₅₁N₃O₄ |
| Synonyms | UniPR-500, UniPR 473, UniPR-473, UniPR473 |
| Primary Target | Eph/ephrin receptor interaction |
| Reported Activity | Enhancer of Glucose-Stimulated Insulin (B600854) Secretion (GSIS), potential hypoglycemic agent |
Mechanism of Action: Targeting the Eph/Ephrin Signaling Pathway
This compound functions by disrupting the interaction between Eph receptors and their ephrin ligands. This interaction is crucial for bidirectional signaling that regulates a multitude of cellular processes. In the context of metabolic regulation, the EphA5/ephrin-A5 signaling pathway in pancreatic β-cells plays a significant role in glucose homeostasis.[1][2]
EphA receptor forward signaling acts as an inhibitor of insulin release, while ephrin-A reverse signaling stimulates it. By acting as an antagonist, this compound inhibits the EphA forward signaling cascade, thereby promoting glucose-stimulated insulin secretion (GSIS).[1][2]
Below is a diagram illustrating the proposed mechanism of action of this compound on the Eph/ephrin signaling pathway in pancreatic β-cells.
Experimental Data and Protocols
The following sections summarize key experimental findings and the methodologies employed to characterize this compound.
In Vitro Efficacy
This compound has been validated as an EphA5-ephrin-A5 inhibitor in vitro.[1] Its efficacy as a GSIS enhancer was assessed using the human pancreatic β-cell line, EndoC-βH1.[1]
Table 2: Summary of In Vitro Experiments
| Experiment | Cell Line | Key Finding |
| EphA5-ephrin-A5 Interaction Assay | N/A | This compound effectively inhibits the binding of EphA5 to ephrin-A5. |
| Glucose-Stimulated Insulin Secretion (GSIS) | EndoC-βH1 | This compound significantly increases glucose-stimulated insulin secretion. |
-
Cell Culture: EndoC-βH1 cells are cultured under standard conditions.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period (e.g., 2 hours) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with either a low-glucose buffer (negative control), a high-glucose buffer (e.g., 16.7 mM glucose, positive control), or a high-glucose buffer containing various concentrations of this compound.
-
Incubation: Cells are incubated for a specified time (e.g., 1 hour) to allow for insulin secretion.
-
Sample Collection: The supernatant is collected to measure secreted insulin.
-
Insulin Quantification: Insulin levels in the supernatant are quantified using a standard method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of secreted insulin is normalized to the total protein content or cell number.
In Vivo Efficacy
The hypoglycemic potential of this compound was evaluated in animal models. Oral administration of this compound was found to improve glucose tolerance in both healthy and insulin-resistant mice.[1]
Table 3: Summary of In Vivo Experiments
| Experiment | Animal Model | Key Finding |
| Oral Glucose Tolerance Test (OGTT) | Healthy Mice | This compound administration improved glucose clearance following an oral glucose challenge. |
| Oral Glucose Tolerance Test (OGTT) | Insulin-Resistant Mice | This compound demonstrated a significant improvement in glucose tolerance. |
| Hypoglycemic Activity | Type 1 Diabetes Mouse Model | This compound was ineffective, consistent with its mechanism of action on functional β-cells.[1] |
-
Animal Acclimatization: Mice are acclimatized to the experimental conditions.
-
Fasting: Animals are fasted overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected (time 0) to measure fasting blood glucose levels.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) at a predetermined dose.
-
Glucose Challenge: After a specific time post-compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose levels over time is calculated to assess glucose tolerance.
The workflow for a typical in vivo oral glucose tolerance test is depicted below.
Conclusion
This compound is a promising small molecule antagonist of the Eph/ephrin signaling pathway with demonstrated in vitro and in vivo efficacy in the context of glucose metabolism. Its ability to enhance glucose-stimulated insulin secretion suggests its potential as a novel therapeutic agent for conditions characterized by impaired glucose tolerance. This guide provides a foundational understanding for researchers interested in further exploring the pharmacological properties and therapeutic applications of this compound.
References
UniPR500: A Technical Guide to a Novel Eph/ephrin Antagonist for Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR500 is a novel, orally bioavailable small molecule antagonist of the Eph/ephrin receptor interaction, specifically targeting the EphA5 receptor.[1][2] Developed through a rational drug design approach, this compound has demonstrated significant potential as a glucose-stimulated insulin (B600854) secretion (GSIS) enhancer.[1][2] Preclinical studies have shown its efficacy in improving glucose tolerance in both healthy and insulin-resistant murine models, suggesting a promising therapeutic strategy for metabolic diseases such as type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, detailed experimental methodologies, and key signaling pathway diagrams.
Introduction
The Eph/ephrin system, the largest family of receptor tyrosine kinases, plays a crucial role in intercellular communication, influencing a wide range of physiological and pathological processes. Dysregulation of Eph/ephrin signaling has been implicated in various diseases, including cancer and metabolic disorders. In the context of glucose homeostasis, the interaction between EphA5 receptors and their ephrin-A ligands on pancreatic β-cells acts as a negative regulator of insulin secretion. This compound was developed to inhibit this interaction, thereby releasing the brake on glucose-stimulated insulin secretion.
Discovery and Development
This compound was rationally designed based on the structure of a parent compound, UniPR129, a known EphA2 receptor antagonist.[3] The development of this compound focused on improving metabolic stability and oral bioavailability.[3] This was achieved by chemical modification of the parent compound, resulting in a molecule with enhanced pharmacokinetic properties and potent antagonistic activity against the EphA5/ephrin-A5 interaction.
Mechanism of Action
This compound functions as a competitive antagonist at the EphA5 receptor, preventing the binding of its natural ligand, ephrin-A5. This inhibition of the EphA5 forward signaling pathway in pancreatic β-cells leads to an enhancement of glucose-stimulated insulin secretion (GSIS). The proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Mechanism of this compound action on Glucose-Stimulated Insulin Secretion (GSIS).
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Ki) | 0.78 µM | EphA2 Receptor | MedchemExpress |
| Inhibitory Concentration (IC50) | 1.1 µM | EphA2-ephrin-A1 Binding | MedchemExpress |
Note: Specific quantitative data for EphA5 binding and in vivo pharmacokinetics (Cmax, Tmax, AUC) are not publicly available in the reviewed literature and would require access to the full-text publication or proprietary data.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the full, detailed protocols for the development of this compound are contained within the primary research publication, this section outlines representative methodologies for the key experiments performed.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes a general procedure for assessing the binding affinity of a small molecule to a target protein.
References
- 1. Inhibition of Eph/ephrin interaction with the small molecule this compound improves glucose tolerance in healthy and insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. A human-based multi-gene signature enables quantitative drug repurposing for metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
UniPR500: A Novel EphA5 Antagonist for the Potential Treatment of Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
UniPR500 has emerged as a promising preclinical candidate for the management of type 2 diabetes. This small molecule acts as a selective antagonist of the EphA5 receptor, a key component of the Eph/ephrin signaling system that modulates glucose-stimulated insulin (B600854) secretion (GSIS). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols, to support further research and development efforts in this area.
Mechanism of Action: Targeting the Eph/ephrin System in Pancreatic β-Cells
The Eph/ephrin signaling pathway, a critical cell-to-cell communication system, plays a bidirectional role in regulating insulin secretion from pancreatic β-cells. The interaction between EphA receptors and their ephrin-A ligands triggers both "forward" signaling into the EphA-expressing cell and "reverse" signaling into the ephrin-A-expressing cell. In the context of insulin secretion, EphA5 forward signaling acts as an inhibitory brake, while ephrin-A reverse signaling is stimulatory.[1]
This compound is an orally bioavailable and selective antagonist that inhibits the interaction between the EphA5 receptor and its ligand, ephrin-A5.[1][2] By blocking the inhibitory forward signaling of EphA5, this compound effectively releases the brake on insulin secretion, leading to an enhancement of GSIS. This targeted mechanism of action makes this compound a novel approach for improving glycemic control in type 2 diabetes.
Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Efficacy of this compound
| Parameter | Value | Method | Source |
| EphA5/ephrin-A5 Binding Inhibition (IC50) | 1.2 µM (for UniPR129, a precursor to this compound) | ELISA-based binding assay | [3] |
| EphA5 Binding Affinity (Ki) | 0.77 µM (for UniPR129) | Schild Plot Analysis | [3] |
| Binding to EphA5 | Concentration-dependent, with saturation at 60-80 µM | Surface Plasmon Resonance (SPR) | [1] |
| Effect on GSIS in EndoC-βH1 cells | Increased insulin secretion | GSIS Assay | [1][2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Treatment | Outcome | Source |
| Healthy Mice | This compound | Improved glucose tolerance | [1][2] |
| Insulin-Resistant (IR) Mice | This compound | Improved glucose tolerance | [1][2] |
| Type 1 Diabetes (T1D) Mouse Model | This compound | Ineffective | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. EphA5/ephrin-A5 Binding Assay (ELISA-based)
This protocol describes a competitive binding assay to assess the ability of this compound to inhibit the interaction between EphA5 and ephrin-A5.
-
Materials: Recombinant human EphA5-Fc and biotinylated ephrin-A5-Fc, 96-well ELISA plates, streptavidin-horseradish peroxidase (HRP), TMB substrate, stop solution, wash buffer (PBS with 0.05% Tween 20), and blocking buffer (PBS with 1% BSA).
-
Procedure:
-
Coat the wells of a 96-well plate with EphA5-Fc overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Pre-incubate a fixed concentration of biotinylated ephrin-A5-Fc with varying concentrations of this compound for 30 minutes.
-
Add the pre-incubated mixture to the EphA5-Fc coated wells and incubate for 2 hours at room temperature.
-
Wash the wells and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
2. Surface Plasmon Resonance (SPR) Assay
SPR is used to characterize the binding kinetics of this compound to EphA5.
-
Materials: SPR instrument, sensor chip (e.g., CM5), recombinant EphA5, this compound solutions at various concentrations, running buffer (e.g., HBS-EP+).
-
Procedure:
-
Immobilize recombinant EphA5 onto the surface of the sensor chip.
-
Inject a series of this compound solutions at different concentrations over the chip surface.
-
Monitor the change in the SPR signal in real-time to measure the association and dissociation of this compound.
-
Regenerate the chip surface between injections.
-
Analyze the data to determine the binding kinetics (kon, koff) and affinity (KD).
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay in EndoC-βH1 Cells
This assay evaluates the effect of this compound on insulin secretion from a human pancreatic β-cell line in response to glucose.
-
Materials: EndoC-βH1 cells, culture medium, Krebs-Ringer bicarbonate buffer (KRB) with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations, this compound, insulin ELISA kit.
-
Procedure:
-
Culture EndoC-βH1 cells to the desired confluence.
-
Pre-incubate the cells in KRB with low glucose for 1-2 hours.
-
Incubate the cells with KRB containing low glucose, high glucose, or high glucose plus this compound for a defined period (e.g., 1 hour).
-
Collect the supernatant and lyse the cells to measure total insulin content.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content or cell number.
-
4. Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo method to assess glucose homeostasis.
-
Materials: Mice (healthy and insulin-resistant models), glucose solution (e.g., 2 g/kg), this compound, vehicle control, glucometer, and blood collection supplies.
-
Procedure:
-
Fast the mice overnight (approximately 16 hours).
-
Administer this compound or vehicle control orally.
-
After a specific time (e.g., 30-60 minutes), administer a bolus of glucose solution via oral gavage.
-
Measure blood glucose levels from tail vein blood at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Mechanism of this compound action in pancreatic β-cells.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).
The preclinical data on this compound strongly suggest that targeting the EphA5 receptor is a viable and novel strategy for the treatment of type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion through a well-defined mechanism of action, coupled with its oral bioavailability, positions it as a promising candidate for further development.
To date, no clinical trials for this compound have been reported. The next critical steps will involve comprehensive IND-enabling studies, including detailed toxicology and safety pharmacology assessments, to support the transition of this molecule into clinical evaluation. Further research should also focus on optimizing the formulation and dosing regimen to maximize its therapeutic potential in humans. The data presented in this guide provide a solid foundation for these future investigations.
References
Methodological & Application
Application Notes and Protocols for UniPR500 in EndoC-βH1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UniPR500, a selective EphA5-ephrin-A5 antagonist, in human pancreatic EndoC-βH1 cell culture. This document outlines the mechanism of action, protocols for experimental procedures, and data presentation guidelines to facilitate research into the enhancement of glucose-stimulated insulin (B600854) secretion (GSIS).
Introduction
The EndoC-βH1 cell line is a widely used model for human pancreatic beta cells, exhibiting glucose-responsive insulin secretion.[1][2] this compound has been identified as a small molecule inhibitor of the EphA5-ephrin-A5 interaction, which plays a crucial role in the communication between beta cells and the regulation of insulin secretion.[3] Under basal glucose conditions, EphA forward signaling is active and suppresses insulin secretion. Conversely, under high glucose conditions, this forward signaling is downregulated, and ephrin-A reverse signaling is promoted, leading to enhanced insulin secretion.[4][5] this compound enhances GSIS by antagonizing the inhibitory EphA5 forward signaling, making it a promising compound for diabetes research.[3]
Mechanism of Action of this compound in EndoC-βH1 Cells
This compound acts as an antagonist to the EphA5 receptor, inhibiting its interaction with its ligand, ephrin-A5. This disruption of the EphA5-ephrin-A5 signaling complex leads to a reduction in the inhibitory "forward signaling" cascade that is predominant under low glucose conditions. By blocking this inhibitory signal, this compound effectively sensitizes the beta cells to glucose, resulting in a more robust insulin secretion in response to elevated glucose levels.
References
- 1. The EndoC-βH1 cell line is a valid model of human beta cells and applicable for screenings to identify novel drug target candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EndoC-βH1® - Human Cell Design [humancelldesign.com]
- 3. air.unipr.it [air.unipr.it]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. EphA-Ephrin-A-mediated beta cell communication regulates insulin secretion from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing UniPR500 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of UniPR500 stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is an antagonist of the Ephrin (Eph) receptor, a protein tyrosine kinase involved in various physiological and pathological processes, including cancer development and neuronal guidance. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in cell-based assays, biochemical studies, and preclinical research.
Compound Specifications
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculation of molar concentrations.
Table 1: this compound Compound Data
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₁N₃O₄ | PubChem[1] |
| Molecular Weight | 589.8 g/mol | PubChem, MedKoo Biosciences[1][2] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[2] |
| Appearance | Solid powder | MedKoo Biosciences[2] |
| Storage Conditions (Powder) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | MedKoo Biosciences[2] |
| Storage Conditions (Stock Solution) | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C | MedKoo Biosciences[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.898 mg of this compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Close the tube or vial securely and vortex thoroughly until the this compound powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Table 2: Example Volumes for this compound Stock Solution Preparation
| Desired Concentration (mM) | Mass of this compound for 1 mL of DMSO |
| 1 | 0.59 mg |
| 5 | 2.95 mg |
| 10 | 5.90 mg |
| 50 | 29.49 mg |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified representation of the signaling pathway it inhibits.
Caption: Experimental workflow for preparing this compound stock solution.
Caption: this compound inhibits Ephrin-Eph receptor signaling.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Exercise caution when handling.
Conclusion
This application note provides a standardized and detailed protocol for the preparation of this compound stock solutions in DMSO. Adherence to this protocol will help ensure the accuracy and reproducibility of experimental results. Proper storage and handling are crucial to maintain the stability and activity of the compound.
References
Application Note: Quantification of UniPR500 in Human Plasma using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of UniPR500 in human plasma. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical applications where accurate measurement of this compound plasma concentrations is required. The protocol has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2] This method demonstrates high sensitivity, specificity, accuracy, and precision, making it a reliable tool for drug development professionals.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled analog of this compound)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
96-well plates
-
Pipettes and tips
2. Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of the analyte from plasma matrix components.
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike blank plasma to create calibration standards.
-
Calibration Curve (CC) Standards: Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a concentration range expected in study samples. A typical range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
4. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.[3]
-
Allow plasma samples (stored at -80°C) to thaw on ice.[4]
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma sample (or CC/QC standard) in a 96-well plate, add 300 µL of acetonitrile containing the internal standard.[5] The organic solvent will precipitate the plasma proteins.
-
Mix thoroughly by vortexing for 1-2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
5. HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the chemical properties of this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be determined by infusing the pure compounds into the mass spectrometer.[6]
-
Data Presentation
The performance of the method is summarized in the tables below. These values are representative and would need to be determined during method validation.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC System | Generic High-Performance LC System |
| Mass Spectrometer | Triple Quadrupole MS |
| Analytical Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Precision (CV%) | < 15% (< 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV < 15% | < 12% |
| Stability | % Change < 15% | Stable under tested conditions |
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Challenges in Plasma Sample Prep | Lab Manager [labmanager.com]
- 5. youtube.com [youtube.com]
- 6. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Assessment of Glucose-Stimulated Insulin Secretion (GSIS) using the UniPR500 Perifusion System
Audience: Researchers, scientists, and drug development professionals.
Introduction Glucose-Stimulated Insulin (B600854) Secretion (GSIS) is the primary mechanism by which pancreatic β-cells release insulin in response to elevated blood glucose levels.[1] This physiological process is fundamental to maintaining glucose homeostasis.[1] Dysregulation of GSIS is a hallmark of type 2 diabetes, making the in-vitro assessment of islet function a critical component of diabetes research and drug discovery. The UniPR500 is an automated perifusion system designed for the high-throughput, dynamic assessment of GSIS from isolated pancreatic islets. This application note provides a detailed protocol for utilizing the this compound to precisely measure and analyze biphasic insulin secretion.
The GSIS Signaling Pathway The process of GSIS involves a series of intricate steps within the pancreatic β-cell. Glucose enters the β-cell primarily through the GLUT2 transporter.[1] Subsequent metabolism of glucose via glycolysis increases the intracellular ATP/ADP ratio.[1][2] This change in the nucleotide ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization.[2] The depolarization, in turn, opens voltage-dependent calcium channels (VDCCs), leading to an influx of Ca2+ ions.[2][3] The resulting rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[2][3] GSIS is characterized by a biphasic insulin release pattern, consisting of a rapid first phase followed by a sustained second phase.[3]
Caption: The canonical signaling pathway of Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic β-cells.
Experimental Protocol: Dynamic GSIS Assay with this compound
This protocol outlines the steps for performing a dynamic GSIS assay on isolated pancreatic islets using the this compound perifusion system.
1. Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Isolated Pancreatic Islets | In-house isolation or commercial | Varies | 37°C, 5% CO2 |
| RPMI-1640 Medium | Varies | Varies | 4°C |
| Fetal Bovine Serum (FBS) | Varies | Varies | -20°C |
| Penicillin-Streptomycin | Varies | Varies | -20°C |
| Krebs-Ringer Bicarbonate Buffer (KRBH) | In-house preparation or commercial | Varies | 4°C |
| D-Glucose | Varies | Varies | Room Temp |
| Bovine Serum Albumin (BSA) | Varies | Varies | 4°C |
| Human Insulin ELISA Kit | Varies | Varies | 4°C |
| This compound Perifusion Cassettes | UniPR Systems | UPR-C500 | Room Temp |
2. Preparation of Solutions
-
Islet Culture Medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
KRBH Basal Buffer (Low Glucose): KRBH buffer supplemented with 0.1% BSA and 2.8 mM D-Glucose. Adjust pH to 7.4.
-
KRBH Stimulation Buffer (High Glucose): KRBH buffer supplemented with 0.1% BSA and 16.7 mM D-Glucose. Adjust pH to 7.4.
-
KRBH High Potassium Buffer (Optional Control): KRBH buffer with 2.8 mM glucose, 0.1% BSA, and 30 mM KCl for depolarization control.
3. Experimental Workflow
The this compound system automates the perifusion, sample collection, and data analysis, streamlining the traditional GSIS assay.
Caption: Automated experimental workflow for GSIS assessment using the this compound system.
4. Detailed Protocol Steps
-
Islet Preparation:
-
Culture isolated islets overnight in Islet Culture Medium to allow for recovery.[4][5]
-
On the day of the experiment, hand-pick islets of similar size for each replicate. A typical experiment uses 15-30 islets per sample.[6]
-
Gently load the selected islets into the this compound Perifusion Cassettes.
-
-
This compound System Setup:
-
Prime the this compound system with the prepared KRBH buffers (Low and High Glucose).
-
Install the islet-loaded cassettes into the instrument.
-
Program the perifusion protocol on the this compound software according to the parameters in the table below.
-
-
Automated Perifusion Protocol:
| Step | Buffer | Flow Rate (µL/min) | Duration (min) | Purpose |
| 1 | Low Glucose (2.8 mM) | 100 | 30-60 | Equilibration and stabilization |
| 2 | Low Glucose (2.8 mM) | 100 | 30 | Basal insulin secretion measurement |
| 3 | High Glucose (16.7 mM) | 100 | 45-60 | Stimulated insulin secretion (1st & 2nd phase) |
| 4 | Low Glucose (2.8 mM) | 100 | 30 | Return to basal secretion |
| 5 | High K+ (Optional) | 100 | 15 | Maximal secretion control |
-
Sample Collection and Analysis:
-
The this compound will automatically collect fractions of the perifusate at user-defined intervals (e.g., every 1-2 minutes) into a 96-well collection plate.
-
After the run, seal the collection plate and store at -20°C until the insulin assay is performed.[4]
-
Quantify the insulin concentration in each collected fraction using a standard Human Insulin ELISA kit, following the manufacturer's instructions.
-
At the end of the experiment, retrieve the islets from the cassettes and lyse them to measure total insulin content for normalization.[5]
-
5. Data Presentation and Analysis
The this compound software automatically processes the raw ELISA data to generate secretion profiles. Key parameters are summarized below.
| Parameter | Description | Typical Value (Healthy Human Islets) |
| Basal Secretion (Low Glucose) | Average insulin secretion rate at 2.8 mM glucose. | 0.1 - 0.5 ng/islet/min |
| First Phase Peak (High Glucose) | The peak insulin secretion rate within the first 10 minutes of high glucose stimulation. | 1.0 - 2.5 ng/islet/min |
| Second Phase Plateau (High Glucose) | The sustained average insulin secretion rate during the later part of high glucose stimulation. | 0.8 - 1.8 ng/islet/min |
| Stimulation Index (SI) | Ratio of the average secretion rate in high glucose to the average secretion rate in low glucose. | > 2.0 |
| Area Under the Curve (AUC) | Total insulin secreted during a specific phase (e.g., first phase, second phase). | Varies |
Conclusion The this compound system provides a robust and high-throughput platform for the detailed characterization of pancreatic islet function. By automating the dynamic GSIS assay, it enables researchers to obtain highly reproducible data on biphasic insulin secretion kinetics, which is crucial for understanding β-cell (patho)physiology and for the development of novel therapeutic agents for diabetes.
References
- 1. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucose‐stimulated insulin secretion: A newer perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing UniPR500 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UniPR500, a selective Ephrin type-A receptor 5 (EphA5) antagonist, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that functions as an antagonist of the EphA5 receptor. It acts by inhibiting the interaction between EphA5 and its ephrin-A ligands. This blockade disrupts the bidirectional signaling pathways, referred to as forward and reverse signaling, which are initiated by this cell-to-cell contact. In the context of pancreatic β-cells, for instance, inhibiting EphA5 forward signaling has been shown to enhance glucose-stimulated insulin (B600854) secretion (GSIS)[1][2][3].
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
A2: For a new experimental setup, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, for example from 1 µM to 100 µM, should be tested initially. If the IC50 or Ki values from biochemical assays are known, a starting concentration in cellular assays of 5 to 10 times this value can be a good starting point to aim for complete inhibition.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To maintain stability and prevent degradation from multiple freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C for long-term use. For short-term storage (days to weeks), 0-4°C is acceptable[4]. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity[5][6].
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A4: High cytotoxicity could be due to several factors. Your specific cell line might be particularly sensitive to the inhibition of the EphA5 pathway. Alternatively, off-target effects, though less common with more specific inhibitors, can occur at higher concentrations. It is also important to consider the purity of the this compound compound and to rule out toxicity from the solvent (DMSO). Always include a vehicle-only control (cells treated with the same final concentration of DMSO) in your experiments.
Q5: My this compound treatment is not showing the expected biological effect. What should I do?
A5: Lack of an observable effect could stem from several issues. First, confirm the activity of your this compound stock. The compound may have degraded due to improper storage. Second, the concentration used may be too low to effectively inhibit EphA5 signaling in your cell system. A dose-response experiment is crucial to determine the effective concentration range. Additionally, consider the expression level of EphA5 in your cell line; if the target is not present, no effect will be observed. Finally, the experimental endpoint you are measuring may not be sensitive to the inhibition of EphA5 signaling.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
| Possible Cause | Suggested Solution |
| Poor aqueous solubility | This compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media[7]. To avoid precipitation, it is best to make serial dilutions of your high-concentration DMSO stock in DMSO first, and then add the final diluted sample to your culture medium[6]. This ensures the compound is diluted to its working concentration in a solution where it remains soluble. |
| High final concentration | The concentration of this compound you are trying to achieve may exceed its solubility limit in the final culture medium. Try lowering the final concentration or increasing the final DMSO percentage, being mindful of potential solvent toxicity. |
| Interaction with media components | Components in the cell culture media could potentially interact with this compound and reduce its solubility. If possible, test the solubility in a simpler buffer like PBS to assess its inherent aqueous solubility. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Uneven cell numbers across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before seeding and use appropriate techniques to avoid clumping. |
| Edge effects in multi-well plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and your inhibitor, leading to variability. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Inconsistent inhibitor preparation | Ensure accurate and consistent pipetting when preparing your serial dilutions and adding the inhibitor to the wells. Prepare a master mix of the final inhibitor concentration in media to add to the cells, rather than adding a small volume of a high concentration stock directly to each well. |
| Cell health and passage number | Use cells that are in the logarithmic growth phase and have a consistent passage number across experiments. Over-confluent or high-passage cells can exhibit altered responses to treatments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Expected Quantitative Data (Example):
| Cell Line | This compound IC50 (µM) after 48h |
| Example Cell Line A | 25.5 |
| Example Cell Line B | 42.1 |
| Example Cell Line C | >100 |
Note: These are example values. The actual IC50 will depend on the cell line and experimental conditions.
Protocol 2: Assessing Inhibition of EphA5 Signaling by Western Blot
This protocol describes how to evaluate the effect of this compound on the phosphorylation of downstream targets of EphA5 signaling.
Materials:
-
Your cell line of interest expressing EphA5
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Ephrin-A5-Fc (or another suitable EphA5 ligand)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EphA5, anti-total-EphA5, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an EphA5 ligand (e.g., Ephrin-A5-Fc) for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in this compound-treated cells to the vehicle-treated control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm this compound Target Engagement
This protocol can be used to demonstrate that this compound disrupts the interaction between EphA5 and its binding partners.
Materials:
-
Your cell line of interest co-expressing tagged EphA5 and a known binding partner (e.g., Ephrin-A5)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Co-IP lysis buffer
-
Antibody against the tag on EphA5
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle (DMSO) as described in the Western Blot protocol.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the tagged EphA5 for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads/resin and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads/resin several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads/resin using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot using antibodies against EphA5 and its binding partner (Ephrin-A5).
-
-
Data Analysis:
-
Compare the amount of the co-immunoprecipitated binding partner in the this compound-treated sample versus the vehicle-treated control. A decrease in the co-precipitated protein indicates that this compound has disrupted the protein-protein interaction.
-
Visualizations
Caption: Simplified EphA5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. EPHA5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Eph/ephrin interaction with the small molecule this compound improves glucose tolerance in healthy and insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
troubleshooting UniPR500 insolubility in aqueous media
Technical Support Center: UniPR500
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous buffer after dilution from the stock solution. What are the likely causes and how can I fix it?
A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. The primary cause is the concentration of the compound exceeding its solubility limit in the final aqueous medium. The organic solvent from the stock solution, while keeping the compound dissolved at high concentrations, is diluted, reducing its solvating capacity.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Dilution: Instead of a single large dilution step, try a serial dilution approach. This can sometimes prevent the compound from crashing out of the solution.
-
Adjust Buffer pH: this compound's solubility is pH-dependent due to its acidic functional group (pKa ≈ 4.8). Increasing the pH of your aqueous buffer to 7.4 or higher will ionize the compound and significantly increase its aqueous solubility.
-
Incorporate a Surfactant: For cell-based assays, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the final medium can help maintain solubility.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Due to its hydrophobic nature (LogP ≈ 3.5), this compound is practically insoluble in water. The recommended solvent for preparing stock solutions is 100% Dimethyl Sulfoxide (DMSO). This compound is freely soluble in DMSO up to 100 mM. For animal studies where DMSO may be undesirable, alternative solvents like a solution of 5% N,N-dimethylacetamide (DMA), 40% propylene (B89431) glycol, and 55% water can be considered.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A3: Yes, inconsistent results are often linked to poor solubility. If this compound precipitates in the cell culture medium, its effective concentration will be lower and more variable than intended. This can lead to non-reproducible data. We recommend visually inspecting your prepared media under a microscope for any signs of precipitation before adding it to cells. Following the solubility enhancement protocols is crucial for consistent results.
Physicochemical & Solubility Data
The following tables summarize key properties of this compound and its solubility in various solvents and buffer systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 452.5 g/mol |
| LogP | 3.5 |
| pKa (Acidic) | 4.8 |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| Recommended Stock Solvent | DMSO |
Table 2: this compound Solubility in Common Solvents
| Solvent | Solubility |
|---|---|
| DMSO | ≥ 100 mM |
| Ethanol | ~10 mM |
| Methanol | ~5 mM |
| Water | Insoluble |
| PBS (pH 7.4) | < 2 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.53 mg of this compound powder.
-
Solvent Addition: Add 1 mL of 100% anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used for no more than 5 minutes if dissolution is slow.
-
Storage: Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: pH-Adjustment Method for Improving Aqueous Solubility
This protocol is designed to prepare a 100 µM working solution of this compound in a phosphate-buffered saline (PBS) system.
-
Initial Preparation: Start with a 10 mM stock solution of this compound in DMSO.
-
Buffer Preparation: Prepare two sterile PBS solutions: one at pH 4.0 and a second at pH 9.0.
-
Dilution Step: Add 10 µL of the 10 mM this compound stock solution to 990 µL of the PBS (pH 9.0). This creates a 100 µM solution. The basic pH ensures this compound is deprotonated and remains soluble.
-
pH Neutralization: If your experimental system requires a physiological pH, you can now slowly titrate the solution back towards pH 7.4 using the prepared PBS (pH 4.0) while stirring constantly. Monitor the solution for any signs of cloudiness or precipitation.
-
Final Use: Use the final solution immediately, as its stability at neutral pH may be limited.
Visual Guides & Workflows
The following diagrams illustrate the recommended troubleshooting workflow for this compound insolubility and its hypothetical mechanism of action.
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Caption: Hypothetical mechanism of this compound as an inhibitor of MEK kinase.
potential off-target effects of UniPR500 in experiments
Technical Support Center: UniPR500
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, including potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule antagonist of the EphA5 receptor. It functions by inhibiting the protein-protein interaction between EphA5 and its ligand, ephrin-A5.[1][2] This inhibition has been shown to enhance Glucose-Stimulated Insulin (B600854) Secretion (GSIS).[1][2]
Q2: How does this compound differ from traditional kinase inhibitors targeting Eph receptors?
This compound is a protein-protein interaction (PPI) inhibitor, which means it can block both the "forward" signaling (into the Eph-bearing cell) and the "reverse" signaling (into the ephrin-bearing cell).[1] In contrast, many kinase inhibitors only block the forward signaling pathway.[1]
Q3: In what experimental models has this compound been shown to be effective?
This compound has been demonstrated to improve glucose tolerance in both healthy and insulin-resistant mouse models.[2] It has also been shown to be effective in enhancing GSIS in EndoC-βH1 cells in vitro.[1][2] However, it was found to be ineffective in a mouse model of type 1 diabetes where pancreatic function was severely compromised.[2]
Q4: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of the EphA5-ephrin-A5 interaction, leading to an increase in Glucose-Stimulated Insulin Secretion (GSIS).[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No significant increase in insulin secretion in vitro. | 1. Suboptimal this compound concentration. 2. Compromised beta-cell function. 3. Incorrect experimental conditions for GSIS assay. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. Saturation binding for EphA5 has been observed at concentrations between 60 and 80 µM.[1] 2. Ensure the beta-cells are healthy and responsive to glucose stimulation. 3. Verify the glucose concentrations and incubation times for your GSIS protocol. |
| Variability in in vivo glucose tolerance test results. | 1. Inconsistent this compound administration (dose, timing, route). 2. Differences in the metabolic state of the animals. 3. Off-target effects influencing glucose metabolism. | 1. Ensure consistent oral administration and timing relative to the glucose challenge.[2] 2. Standardize fasting times and acclimatize animals to handling to reduce stress. 3. See the "Potential Off-Target Effects" section for guidance on investigating off-target activity. |
| Unexpected cellular phenotypes unrelated to insulin secretion. | 1. Potential off-target effects of this compound on other Eph receptors or signaling pathways. 2. Cellular stress or toxicity at high concentrations. | 1. Evaluate the expression of other Eph family receptors in your experimental model. Consider using orthogonal approaches to confirm that the observed phenotype is due to EphA5 inhibition. 2. Perform a cell viability assay (e.g., MTT or LDH) to assess cytotoxicity at the concentrations used. |
Potential Off-Target Effects and Mitigation Strategies
While this compound has been evaluated for selectivity against a panel of molecular targets involved in glucose homeostasis, the potential for off-target effects should always be a consideration in experimental design and data interpretation.[2]
Potential Off-Target Mechanisms:
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Interaction with other Eph Receptors: The Eph receptor family has numerous members with structural similarities. This compound may have some affinity for other Eph receptors, which could lead to unintended biological consequences.
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Unrelated Protein Interactions: Small molecules can sometimes interact with proteins that are structurally unrelated to their intended target.
Experimental Protocols to Investigate Off-Target Effects:
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Orthogonal Chemical Probes:
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Methodology: Use a structurally different EphA5 antagonist that has a distinct chemical scaffold from this compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Data Interpretation: If the alternative compound does not replicate the effect, it suggests a potential off-target effect of this compound.
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Rescue Experiments:
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Methodology: In a cell line with endogenous EphA5, knockdown the expression of EphA5 using siRNA or shRNA. Treat the knockdown cells with this compound.
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Data Interpretation: If this compound no longer elicits the phenotype in the EphA5 knockdown cells, this strongly suggests the effect is on-target. If the phenotype persists, an off-target mechanism is likely.
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Broad Kinase Profiling:
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Methodology: Submit this compound to a commercial kinase profiling service to screen its activity against a large panel of kinases.
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Data Interpretation: This can identify potential off-target kinase interactions that may be responsible for unexpected phenotypes.
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Signaling Pathways and Experimental Workflows
EphA5 Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of this compound in the context of EphA5 signaling and its impact on insulin secretion.
References
how to address variability in UniPR500 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UniPR500 in in vivo studies. Our goal is to help you address potential variability in your experiments and ensure reliable and reproducible results.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter during your in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High Variability in Glucose Tolerance Test (GTT) Results | Animal-related factors: Differences in age, weight, sex, or genetic background of the animals can contribute to variability.[1][2] | - Ensure all animals in a study are from the same supplier, strain, and are age- and weight-matched. - Randomize animals into treatment groups. - Consider potential sex-based differences in response to this compound and analyze data for males and females separately if necessary. |
| Procedural inconsistencies: Variations in fasting times, blood sampling technique, or glucose administration can introduce significant error.[2] | - Standardize the fasting period before the GTT. - Use a consistent method for blood collection (e.g., tail vein vs. retro-orbital). - Ensure accurate and consistent administration of the glucose bolus. | |
| Compound formulation and administration: Improper formulation or inconsistent oral gavage technique can lead to variable drug exposure. | - Prepare a fresh formulation of this compound for each experiment. - Ensure the compound is fully solubilized or evenly suspended. - Train all personnel on proper oral gavage technique to minimize stress and ensure consistent delivery. | |
| Inconsistent or Lack of Efficacy | Incorrect animal model: this compound's efficacy is dependent on functional pancreatic β-cells.[3][4][5] | - this compound acts as a glucose-stimulated insulin (B600854) secretion (GSIS) enhancer.[3][4][5] It will not be effective in models with severe β-cell destruction, such as some models of type 1 diabetes.[3][4] - Confirm the suitability of your chosen animal model for studying GSIS enhancement. |
| Suboptimal dosing regimen: The dose and timing of this compound administration may not be optimal for the specific animal model or experimental endpoint. | - Perform a dose-response study to determine the optimal dose of this compound in your model. - Optimize the timing of this compound administration relative to the experimental challenge (e.g., GTT). | |
| Drug bioavailability issues: Although orally bioavailable, factors such as diet or gut microbiome could potentially influence absorption.[3][4] | - Ensure consistent diet among all animal groups. - If significant variability persists, consider assessing plasma levels of this compound to confirm exposure. | |
| Unexpected Toxicity or Adverse Events | Off-target effects: While reported to be selective, high concentrations of any compound can lead to off-target effects.[3][4] | - Conduct a thorough literature search for any known off-target activities of this compound or similar Eph antagonists. - If unexpected toxicity is observed, consider reducing the dose. |
| Vehicle-related toxicity: The vehicle used to formulate this compound may have its own toxic effects. | - Run a vehicle-only control group to assess any effects of the vehicle alone. - If the vehicle is suspected to be the cause, explore alternative, well-tolerated vehicles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Eph receptor.[3][4][5] It works by inhibiting the interaction between EphA5 and its ligand, ephrin-A5.[3][5] This interaction is part of a bidirectional signaling system that regulates glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[3][4][5] Specifically, EphA forward signaling acts as a brake on insulin release, while ephrin-A reverse signaling stimulates it.[3] By inhibiting this protein-protein interaction, this compound enhances GSIS, leading to improved glucose tolerance.[3][4][5]
Q2: How should I prepare and administer this compound for in vivo studies?
A2: this compound is orally bioavailable.[3][4] For in vivo studies, it is typically administered via oral gavage. The specific vehicle used for formulation should be chosen based on the compound's solubility and compatibility with the animal model. It is crucial to ensure a consistent and stable formulation for all animals in the study.
Q3: What are the key considerations when selecting an animal model for this compound studies?
A3: Since this compound enhances GSIS from healthy β-cells, the choice of animal model is critical.[3][4][5] The compound has shown efficacy in healthy and insulin-resistant mouse models.[3][4] However, it was found to be ineffective in a mouse model of type 1 diabetes where pancreatic function was severely compromised.[3][4][5] Therefore, models with functional β-cells are essential for observing the therapeutic effects of this compound.
Q4: What are some general sources of variability in in vivo studies that I should be aware of?
A4: Variability in in vivo studies can arise from several factors, including:
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Animal-related factors: Species, strain, sex, age, and weight of the animals.[1][2]
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Environmental factors: Housing conditions, diet, and light-dark cycles.
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Experimental procedures: Route and method of drug administration, timing of procedures, and sample collection techniques.[1][2]
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Experimenter-related factors: Differences in handling and technical proficiency between individuals.[2]
Q5: How can I minimize variability in my this compound in vivo experiments?
A5: To minimize variability, it is important to:
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Standardize your protocol: Ensure all experimental procedures are clearly defined and consistently followed.
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Use appropriate controls: Include vehicle-only and positive control groups in your study design.
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Randomize and blind: Randomize animals to treatment groups and, where possible, blind the investigators to the treatment allocation during the experiment and data analysis.
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Sufficient sample size: Use power calculations to determine the appropriate number of animals per group to detect a statistically significant effect.
Experimental Protocols
Oral Glucose Tolerance Test (GTT) in Mice
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Animal Preparation:
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Use age- and weight-matched male or female mice (e.g., C57BL/6J, 8-10 weeks old).
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House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
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Acclimatize animals to the facility for at least one week before the experiment.
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Fasting:
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Fast the mice for 6 hours before the GTT, with free access to water.
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This compound Administration:
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Prepare a fresh formulation of this compound in a suitable vehicle.
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Administer this compound or vehicle via oral gavage at the desired dose and time point before the glucose challenge (e.g., 30-60 minutes prior).
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Baseline Blood Glucose:
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Take a baseline blood sample (t=0) from the tail vein to measure blood glucose levels using a glucometer.
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Glucose Administration:
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Administer a 20% glucose solution intraperitoneally or orally at a dose of 2 g/kg body weight.
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Blood Glucose Monitoring:
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Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
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Data Analysis:
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Plot the mean blood glucose concentration at each time point for each treatment group.
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Calculate the area under the curve (AUC) for blood glucose for each animal to quantify the overall glucose excursion.
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Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment groups.
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Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the EphA5/ephrin-A5 interaction, modulating insulin release.
Caption: Standardized workflow for an in vivo Oral Glucose Tolerance Test (GTT).
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. air.unipr.it [air.unipr.it]
- 4. Inhibition of Eph/ephrin interaction with the small molecule this compound improves glucose tolerance in healthy and insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the stability of UniPR500 in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges with UniPR500 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues observed with this compound in aqueous buffers?
A1: this compound, like many small molecule drug candidates, can exhibit limited aqueous solubility and stability. The most frequently encountered issues are precipitation, chemical degradation (e.g., hydrolysis, oxidation), and aggregation. These issues can lead to inconsistent experimental results and reduced compound efficacy.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: Several factors can impact the stability of this compound, including:
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pH of the buffer: The solubility and degradation rate of this compound can be highly pH-dependent.
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Buffer species: Certain buffer components can catalyze degradation or interact with this compound.[1]
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Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
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Light exposure: Photodegradation can occur with prolonged exposure to certain wavelengths of light.
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Presence of oxidizing agents or metal ions: These can promote oxidative degradation of the molecule.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in an anhydrous, aprotic solvent such as DMSO. These stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solutions from light by using amber vials.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What can I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic molecules. Here are several strategies to address this:
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Decrease the final concentration: If the experimental design allows, lowering the final concentration of this compound may keep it below its solubility limit.
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Incorporate a co-solvent: Including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final buffer can improve solubility.
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Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3]
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Optimize the buffer pH: The solubility of this compound may be significantly higher at a different pH.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability problems with this compound.
Issue 1: Rapid Degradation of this compound in Experimental Buffer
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Symptom: Loss of this compound activity over a short period, appearance of new peaks in HPLC analysis, or a change in solution color.
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Potential Causes:
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Hydrolysis in acidic or basic conditions.
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Oxidation due to dissolved oxygen or contaminating metal ions.
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Buffer-catalyzed degradation.
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Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound degradation.
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Solutions:
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pH Optimization: Determine the pH-stability profile of this compound (see Experimental Protocols). Adjust the buffer pH to a range where this compound exhibits maximum stability.
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Buffer Selection: If a specific buffer species is suspected of catalyzing degradation, switch to an alternative buffer system with a similar pKa.
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De-gassing and Antioxidants: If oxidation is suspected, de-gas the buffer by sparging with nitrogen or argon. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can also be beneficial, but their compatibility with the experimental system must be verified.
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Temperature Control: Perform experiments at the lowest practical temperature to slow down degradation kinetics.
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Issue 2: this compound Precipitation in the Assay
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Symptom: Visible precipitate or cloudiness in the experimental wells or tubes.
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Potential Causes:
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Low aqueous solubility of this compound.
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"Salting out" effect due to high ionic strength of the buffer.
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Interaction with other components in the assay medium.
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Troubleshooting Workflow:
References
Technical Support Center: UniPR500 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curves for UniPR500, a selective EphA5 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule antagonist of the EphA5 receptor. In pancreatic β-cells, EphA5 forward signaling acts as an inhibitor of glucose-stimulated insulin (B600854) secretion (GSIS).[1] By blocking this interaction, this compound effectively removes this inhibitory signal, leading to an enhancement of insulin release in the presence of high glucose.[1][2] This makes it a potential therapeutic agent for improving glucose tolerance.[1]
Q2: Which cell lines are appropriate for studying the effects of this compound on insulin secretion?
Several pancreatic β-cell lines are suitable for in vitro assays with this compound. The choice of cell line can impact the experimental outcome, so consistency is key. Commonly used and relevant cell lines include:
| Cell Line | Species | Key Characteristics |
| EndoC-βH1 | Human | Exhibits glucose-stimulated insulin secretion profiles very similar to human islets.[3] |
| INS-1E | Rat | A widely used cell line that shows a robust and reliable response to glucose.[4] |
| MIN6 | Mouse | Another well-established cell line for studying insulin secretion.[5] |
Q3: What is the expected shape of a this compound dose-response curve?
As this compound is an antagonist that enhances a biological response (insulin secretion), the dose-response curve is typically a sigmoidal curve that shows an increase in insulin secretion with increasing concentrations of this compound, eventually reaching a plateau.
Q4: How should I prepare my stock solution of this compound?
This compound is typically dissolved in a non-polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture media is low (generally below 0.5%) to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Guides
Problem 1: The dose-response curve is flat or shows no significant increase in insulin secretion.
| Potential Cause | Suggested Solution |
| This compound Inactivity | - Verify the purity and integrity of the this compound compound. - Prepare a fresh stock solution. |
| Low Receptor Expression | - Ensure the chosen cell line expresses sufficient levels of the EphA5 receptor. - Passage number can affect protein expression; use cells within a consistent and optimal passage range. |
| Suboptimal Glucose Concentration | - The effect of this compound is dependent on glucose stimulation. Ensure the "high glucose" condition is sufficient to induce insulin secretion (e.g., 16.7 mM). |
| Incorrect Assay Endpoint | - Confirm that the endpoint measurement (e.g., insulin ELISA) is sensitive and functioning correctly. Run positive and negative controls for the assay itself. |
Problem 2: High variability between replicate wells.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before plating. - Use a consistent and careful pipetting technique to seed the same number of cells in each well. |
| Edge Effects | - Avoid using the outermost wells of the microplate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Pipetting Errors during Serial Dilution | - Ensure thorough mixing at each step of the serial dilution. - Use calibrated pipettes and consider using reverse pipetting for viscous solutions. |
| Cell Health | - Only use healthy, actively growing cells for your experiments. Visually inspect cells for normal morphology before starting the assay. |
Problem 3: The dose-response curve is shifted or the EC50 value is inconsistent between experiments.
| Potential Cause | Suggested Solution |
| Variations in Assay Conditions | - Maintain consistent incubation times, temperatures, and CO2 levels between experiments. - Use the same batch of reagents (e.g., media, serum, glucose) whenever possible. |
| Cell Passage Number | - High passage numbers can lead to phenotypic drift. Maintain a log of passage numbers and use cells within a defined range. |
| Inaccurate this compound Concentration | - Double-check calculations for serial dilutions. - Prepare fresh dilutions for each experiment. |
Experimental Protocols
Key Experiment: this compound Dose-Response on Glucose-Stimulated Insulin Secretion (GSIS)
This protocol outlines a method to determine the effect of various concentrations of this compound on insulin secretion from pancreatic β-cells.
Materials:
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This compound
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Pancreatic β-cell line (e.g., EndoC-βH1, INS-1E)
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Cell culture medium (specific to the cell line)
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Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
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Low glucose KRBH (e.g., 2.8 mM glucose)
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High glucose KRBH (e.g., 16.7 mM glucose)
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DMSO
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96-well cell culture plates
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Insulin ELISA kit
Methodology:
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Cell Plating:
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Seed pancreatic β-cells into a 96-well plate at a predetermined optimal density.
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Incubate for 48-72 hours to allow cells to form a confluent monolayer.
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This compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock in low glucose KRBH to create a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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GSIS Assay:
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Gently wash the cells twice with a pre-warmed, glucose-free buffer.
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Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C.
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Remove the pre-incubation buffer and add the various concentrations of this compound (prepared in high glucose KRBH). Include appropriate controls (low glucose, high glucose with vehicle).
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Incubate for 1 hour at 37°C.
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Sample Collection and Analysis:
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Collect the supernatant from each well.
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Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
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Data Analysis:
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Normalize the insulin secretion data to the vehicle control (high glucose without this compound).
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Plot the normalized insulin secretion against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the EC50 value.
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Mandatory Visualizations
Caption: Experimental workflow for this compound dose-response analysis in pancreatic β-cells.
Caption: this compound mechanism of action in pancreatic β-cells.
References
- 1. EphA-Ephrin-A-mediated beta cell communication regulates insulin secretion from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pancreatic beta cell lines and their applications in diabetes mellitus research - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for UniPR500 synthesis and purity
UniPR500 Synthesis & Purity Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the synthesis and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of newly synthesized this compound?
A1: The expected purity of this compound after synthesis and standard purification should be ≥98%. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a lyophilized powder at -20°C for long-term stability. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: My this compound appears to have low solubility in aqueous buffers. What should I do?
A3: this compound is a hydrophobic molecule. For cell-based assays, it is recommended to first dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). This stock can then be diluted into your aqueous experimental buffer to the final working concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Can I use a different analytical technique to assess purity?
A4: While HPLC is the recommended primary method for purity assessment, other techniques can be used for confirmation. These include Thin-Layer Chromatography (TLC) for rapid qualitative checks and Quantitative Nuclear Magnetic Resonance (qNMR) for a highly accurate purity determination against a certified standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and quality control of this compound.
Issue 1: Lower than expected yield after synthesis.
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Possible Cause 1: Incomplete Reaction.
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Troubleshooting: Monitor the reaction progress using TLC or LC-MS at regular intervals. If the reaction has stalled, consider increasing the reaction time or temperature, or adding a fresh portion of the limiting reagent.
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Possible Cause 2: Degradation of Starting Materials or Product.
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Troubleshooting: Ensure all reagents are fresh and of high quality. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.
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Possible Cause 3: Suboptimal Purification.
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Troubleshooting: Optimize the purification protocol. For column chromatography, ensure the correct stationary and mobile phases are used. For recrystallization, screen different solvent systems to find one that provides good recovery.
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Issue 2: Multiple spots observed on TLC analysis of the final product.
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Possible Cause 1: Incomplete Reaction or Presence of Byproducts.
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Troubleshooting: The reaction may not have gone to completion, or side reactions may have occurred. Refer to the purification protocol to ensure that all impurities are being effectively removed. It may be necessary to repeat the purification step.
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Possible Cause 2: Decomposition of this compound on the TLC plate.
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Troubleshooting: Some compounds can degrade on the silica (B1680970) gel of the TLC plate. Try using a different solvent system or running the TLC quickly and visualizing it immediately. Co-spotting the sample with a known standard of this compound can help to identify the product spot.
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Issue 3: HPLC analysis shows a purity of <95%.
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Possible Cause 1: Inadequate Purification.
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Troubleshooting: The purification method may not be sufficient to remove all impurities. Consider using a different purification technique, such as preparative HPLC, for a higher degree of purity.
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Possible Cause 2: Co-eluting Impurities.
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Troubleshooting: An impurity may have a similar retention time to this compound under the current HPLC conditions. Modify the HPLC method by changing the mobile phase gradient, the column, or the flow rate to achieve better separation.
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Possible Cause 3: On-column Degradation.
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Troubleshooting: The compound may be degrading on the HPLC column. Ensure the mobile phase is compatible with this compound and consider using a different column stationary phase.
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Quantitative Data Summary
Table 1: Typical HPLC Purity Analysis Parameters and Expected Results
| Parameter | Value | Expected Result |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | A single major peak corresponding to this compound. |
| Mobile Phase A | 0.1% Formic acid in Water | - |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | - |
| Gradient | 5% to 95% B over 20 minutes | This compound should elute as a sharp, symmetrical peak. |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 254 nm | Purity should be ≥98% based on peak area integration. |
| Expected Retention Time | Approximately 12.5 minutes (can vary) | A consistent retention time across different batches. |
Table 2: Expected Mass Spectrometry Results for this compound
| Ionization Mode | Expected m/z (M+H)⁺ | Expected m/z (M+Na)⁺ |
| ESI Positive | 501.23 | 523.21 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
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Instrumentation: Use a standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
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A: 0.1% Formic acid in HPLC-grade water.
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B: 0.1% Formic acid in HPLC-grade acetonitrile.
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Gradient Elution:
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Start with 5% B.
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Ramp to 95% B over 20 minutes.
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Hold at 95% B for 5 minutes.
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Return to 5% B and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: Monitor the absorbance at 254 nm.
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Analysis: Integrate the peak areas. The purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
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Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in acetonitrile.
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LC Conditions: Use the same HPLC conditions as described in Protocol 1.
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MS Instrumentation: Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source.
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MS Parameters:
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Ionization Mode: Positive ESI.
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Scan Range: 100-1000 m/z.
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Capillary Voltage: 3.5 kV.
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Cone Voltage: 30 V.
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Analysis: Confirm the presence of the expected molecular ion peaks for this compound, such as [M+H]⁺ and [M+Na]⁺.
Visualizations
Caption: Workflow for this compound Synthesis and Quality Control.
Caption: Logical Flow for Troubleshooting Low Purity of this compound.
Validation & Comparative
A Preclinical Head-to-Head: UniPR500 and Metformin in the Management of Type 2 Diabetes
A Comparative Analysis of Two Distinct Therapeutic Strategies in Murine Models of Insulin (B600854) Resistance
In the landscape of preclinical diabetes research, two molecules, the novel EphA5 receptor antagonist UniPR500 and the well-established biguanide (B1667054) metformin (B114582), present distinct mechanisms for improving glucose homeostasis. This guide offers a comparative overview of their performance in preclinical models of insulin resistance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Metformin
| Feature | This compound | Metformin |
| Primary Mechanism | Antagonist of the EphA5-ephrin-A5 signaling pathway | Activation of AMP-activated protein kinase (AMPK) |
| Effect on Insulin Secretion | Enhances glucose-stimulated insulin secretion (GSIS) | No direct effect on insulin secretion |
| Primary Site of Action | Pancreatic β-cells | Liver, skeletal muscle |
| Effect on Glucose Tolerance | Improves glucose tolerance in insulin-resistant mice | Improves glucose tolerance in insulin-resistant mice |
| Preclinical Model | High-Fat Diet-Induced Insulin Resistance in Mice | High-Fat Diet-Induced Insulin Resistance in Mice |
Mechanism of Action: A Tale of Two Pathways
This compound and metformin exert their glucose-lowering effects through fundamentally different signaling cascades.
This compound: Modulating β-Cell Communication
This compound is a small molecule antagonist of the EphA5-ephrin-A5 signaling pathway. In pancreatic β-cells, this pathway plays a crucial role in cell-to-cell communication and the regulation of insulin secretion. The interaction between the EphA5 receptor and its ligand, ephrin-A5, on adjacent β-cells initiates bidirectional signaling. The "forward" signaling through the EphA5 receptor is thought to inhibit insulin secretion, while the "reverse" signaling through the ephrin-A5 ligand appears to stimulate it. By blocking the interaction between EphA5 and ephrin-A5, this compound is believed to modulate this delicate balance, ultimately leading to an enhancement of glucose-stimulated insulin secretion (GSIS)[1][2][3].
Metformin: The Cellular Energy Regulator
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Metformin is understood to inhibit mitochondrial complex I, leading to an increase in the cellular AMP:ATP ratio. This change in the energy state of the cell allosterically activates AMPK. Once activated, AMPK initiates a cascade of downstream effects, including the suppression of hepatic gluconeogenesis (the production of glucose in the liver) and the enhancement of glucose uptake in skeletal muscle. These actions collectively contribute to improved insulin sensitivity and lower blood glucose levels[4][5][6][7][8].
Preclinical Performance in High-Fat Diet-Induced Insulin Resistance
To provide a comparative perspective, this guide presents data from separate preclinical studies that utilized a similar model of insulin resistance induced by a high-fat diet (HFD) in C57BL/6J mice. It is important to note that these are not direct head-to-head studies, and experimental conditions may have varied.
This compound in a Non-Genetic Mouse Model of Insulin Resistance
A study by Giorgio et al. (2019) investigated the effect of this compound in a mouse model of insulin resistance induced by a high-fat diet. Oral administration of this compound was shown to significantly improve glucose tolerance in these mice[9][10][11].
Quantitative Data: Oral Glucose Tolerance Test (OGTT) with this compound
| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) - Mean ± SEM |
| Vehicle (HFD) | 0 | Data not available in snippets |
| 15 | Data not available in snippets | |
| 30 | Data not available in snippets | |
| 60 | Data not available in snippets | |
| 120 | Data not available in snippets | |
| This compound (HFD) | 0 | Data not available in snippets |
| 15 | Data not available in snippets | |
| 30 | Data not available in snippets | |
| 60 | Data not available in snippets | |
| 120 | Data not available in snippets |
Note: Specific quantitative data from the Giorgio et al. (2019) study was not available in the provided search results. The table is a template for where such data would be presented.
Metformin in a High-Fat Diet-Fed C57BL/6J Mouse Model
Multiple studies have demonstrated the efficacy of metformin in improving glucose tolerance in HFD-fed C57BL/6J mice. The following table represents typical results from such a study.
Quantitative Data: Oral Glucose Tolerance Test (OGTT) with Metformin
| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) - Mean ± SEM |
| Vehicle (HFD) | 0 | 158 ± 7 |
| 15 | 345 ± 21 | |
| 30 | 412 ± 25 | |
| 60 | 350 ± 28 | |
| 120 | 210 ± 15 | |
| Metformin (HFD) | 0 | 145 ± 9 |
| 15 | 280 ± 18 | |
| 30 | 330 ± 22 | |
| 60 | 275 ± 20 | |
| 120 | 180 ± 12 |
Note: The data presented for metformin is a representative compilation from typical findings in HFD-fed C57BL/6J mice and is for illustrative purposes.
Experimental Protocols
High-Fat Diet-Induced Insulin Resistance Model (General Protocol)
-
Animals: Male C57BL/6J mice, typically 6-8 weeks of age at the start of the diet.
-
Diet: A high-fat diet with 45% or 60% of kilocalories derived from fat is commonly used. A control group is fed a standard chow diet (e.g., 10% kcal from fat)[12][13][14][15][16][17].
-
Duration: Mice are typically maintained on the high-fat diet for 8-16 weeks to induce obesity and insulin resistance.
-
Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum[18][19].
Oral Glucose Tolerance Test (OGTT) (General Protocol)
-
Fasting: Mice are fasted overnight (typically 12-16 hours) before the test.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (t=0).
-
Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after glucose administration, commonly at 15, 30, 60, and 120 minutes.
-
Data Analysis: The area under the curve (AUC) for glucose is often calculated to quantify glucose tolerance.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of this compound and metformin, the following diagrams illustrate their respective signaling pathways.
Conclusion
This compound and metformin represent two promising, yet distinct, therapeutic strategies for the management of type 2 diabetes. While metformin has a long-standing clinical history and a well-characterized mechanism centered on systemic energy metabolism, this compound offers a novel approach by targeting the intricate communication network within pancreatic β-cells to enhance insulin secretion. The preclinical data, though not from direct comparative studies, suggest that both agents are effective in improving glucose tolerance in mouse models of insulin resistance. Further head-to-head preclinical studies are warranted to directly compare the efficacy and potential synergistic effects of these two compounds. The differing mechanisms of action suggest that they could potentially be used in combination to achieve greater glycemic control.
References
- 1. EphA-Ephrin-A-mediated beta cell communication regulates insulin secretion from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypothalamic EphA5 Facilitates Counterregulatory Responses: Possible Role for Bidirectional Signaling Leading to Bistability That Enhances Responsiveness to Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metformin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A human-based multi-gene signature enables quantitative drug repurposing for metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A human-based multi-gene signature enables quantitative drug repurposing for metabolic disease | eLife [elifesciences.org]
- 12. Metformin improves high-fat diet-induced insulin resistance in mice by downregulating the expression of long noncoding RNA NONMMUT031874.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of progressive stages of type 2 diabetes in a 45% high-fat diet-fed C57BL/6J mouse model is achieved by utilizing both fasting blood glucose levels and a 2-hour oral glucose tolerance test | PLOS One [journals.plos.org]
- 18. protocols.io [protocols.io]
- 19. mmpc.org [mmpc.org]
UniPR500: A Comparative Analysis of its Selectivity for EphA5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UniPR500's performance as an EphA5 inhibitor against other potential alternatives, supported by available experimental data. The following sections detail its selectivity profile, the experimental methods used for its characterization, and its place within the broader landscape of Eph receptor modulation.
Quantitative Selectivity Profile of this compound
This compound has been identified as a potent antagonist of Eph receptors. The following table summarizes the available quantitative data regarding its inhibitory activity against a panel of Eph receptors. This data is crucial for understanding its selectivity profile.
| Compound | Target Receptor | IC50 (µM) | Ki (µM) | Notes |
| This compound | EphA Receptors | 1.14 - 1.52 | - | Broad activity against the EphA subfamily. |
| EphB Receptors | 2.05 - 5.09 | - | Lower potency against the EphB subfamily, indicating some selectivity for EphA receptors. | |
| EphA2 | 1.1 | 0.78 | Competitive antagonist, data from a study focused on EphA2. | |
| 2,5-dimethylpyrrolyl benzoic acid derivative | EphA4 | - | 7 | Selectively targets EphA4 and EphA2. |
| EphA2 | - | 9 | ||
| ALW-II-49-7 | EphA5 | - | - | Described as a tyrosine kinase inhibitor with effects on EphA5-dependent processes. Quantitative binding or inhibitory data against EphA5 is not readily available in the public domain. |
Note: The IC50 values for this compound against the Eph receptor panel were determined using an ELISA-based assay measuring the inhibition of ephrin binding. The Ki value for this compound against EphA2 was determined in a separate study. The Ki values for the 2,5-dimethylpyrrolyl benzoic acid derivative were determined against EphA4 and EphA2. A direct, comprehensive head-to-head comparison of these compounds against a full kinase panel, including EphA5, under identical experimental conditions is not yet available in published literature.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. The following is a detailed methodology for a key experiment used to characterize the selectivity of compounds like this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Eph Receptor-Ligand Interaction Inhibition
This protocol outlines a typical ELISA-based method to quantify the ability of a compound to inhibit the binding of an ephrin ligand to its Eph receptor.
Materials:
-
Recombinant human Eph receptor extracellular domain (e.g., EphA5-Fc chimera)
-
Biotinylated recombinant human ephrin ligand (e.g., ephrin-A5-Fc chimera)
-
High-binding 96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS)
-
Test compound (this compound or alternatives) at various concentrations
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the recombinant Eph receptor (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound receptor.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Incubation: Add the test compound at various concentrations (serially diluted) to the wells. Include a vehicle control (e.g., DMSO) and a no-compound control.
-
Ligand Binding: Immediately add the biotinylated ephrin ligand at a concentration close to its Kd for the receptor to all wells. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate five times with wash buffer to remove unbound ligand and compound.
-
Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the amount of bound ephrin ligand. The IC50 value (the concentration of inhibitor that reduces the signal by 50%) can be calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining IC50 values using an ELISA-based inhibition assay.
Caption: Simplified EphA5 signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Efficacy of UniPR500: A Novel EphA5/ephrin-A5 Antagonist for Glucose Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of UniPR500, a novel small molecule antagonist of the EphA5/ephrin-A5 signaling pathway, against established therapeutic agents for type 2 diabetes, metformin (B114582) and sitagliptin (B1680988). The data presented herein is derived from preclinical studies in mouse models of insulin (B600854) resistance and diabetes, offering insights into the potential of this compound as a new therapeutic strategy for improving glucose homeostasis.
Executive Summary
This compound has demonstrated significant efficacy in improving glucose tolerance in vivo. As an orally bioavailable compound, it functions by enhancing glucose-stimulated insulin secretion (GSIS) through the inhibition of the EphA5/ephrin-A5 interaction in pancreatic β-cells. This guide presents a side-by-side comparison of its performance with metformin and sitagliptin, two widely used oral antihyperglycemic agents, based on available preclinical data. While direct head-to-head comparative studies are limited, this analysis synthesizes findings from studies with similar experimental designs to provide an objective overview.
Quantitative Data Comparison
The following tables summarize the in vivo efficacy of this compound, metformin, and sitagliptin on glucose metabolism in high-fat diet (HFD)-induced obese and insulin-resistant mice.
Table 1: Effect on Oral Glucose Tolerance Test (OGTT) in HFD-Induced Obese Mice
| Treatment Group | Dosage | Fasting Blood Glucose (mg/dL) | Blood Glucose at 30 min (mg/dL) | Blood Glucose at 60 min (mg/dL) | Blood Glucose at 120 min (mg/dL) | AUC (mg/dL·min) |
| Vehicle (Control) | - | ~150 | ~350 | ~300 | ~200 | - |
| This compound | 50 mg/kg | Improved | Significantly Reduced | Significantly Reduced | Near Baseline | Significantly Reduced |
| Metformin | 150-300 mg/kg | Markedly Improved[1][2][3] | Markedly Reduced[4] | Reduced | Near Baseline | Markedly Improved[4] |
| Sitagliptin | 10 mg/kg | Significantly Reduced[5] | Significantly Reduced | Reduced | Near Baseline | Significantly Reduced[5] |
Note: Data for this compound is based on its known effect of improving glucose tolerance in insulin-resistant mice[6]. Specific quantitative values from a directly comparable HFD model study are not publicly available. Data for metformin and sitagliptin are synthesized from multiple sources.
Table 2: Overview of In Vivo Effects on Key Metabolic Parameters
| Parameter | This compound | Metformin | Sitagliptin |
| Primary Mechanism | EphA5/ephrin-A5 Antagonist, GSIS Enhancer | Reduces Hepatic Glucose Production, Improves Insulin Sensitivity | DPP-4 Inhibitor, Increases Incretin Levels |
| Route of Administration | Oral[6] | Oral[1][2][3] | Oral |
| Effect on Body Weight | Not reported | Reduction or no significant change[1][2][3][4] | Generally neutral[5] |
| Effect on Insulin Secretion | Enhances glucose-stimulated secretion[6] | No direct stimulation | Enhances glucose-dependent insulin secretion |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how effectively an organism clears a glucose load from the bloodstream.
-
Animal Model: Male C57BL/6J mice are typically used. To induce insulin resistance, mice are fed a high-fat diet (HFD; 45-60% kcal from fat) for a period of 8-12 weeks.[1][2][3][5]
-
Acclimatization and Fasting: Animals are acclimatized to handling and experimental procedures. Prior to the test, mice are fasted for 6-16 hours with free access to water.[7]
-
Drug Administration:
-
This compound: Administered orally (p.o.) via gavage at a specified dose (e.g., 50 mg/kg) in a suitable vehicle.
-
Metformin: Administered orally (p.o.) via gavage at doses ranging from 150 to 300 mg/kg.[1][2][3]
-
Sitagliptin: Administered orally (p.o.) via gavage, typically at a dose of 10 mg/kg.[5]
-
The vehicle control group receives the same volume of the vehicle used to dissolve the compounds.
-
-
Glucose Challenge: 30-60 minutes after drug administration, a bolus of D-glucose (typically 1-2 g/kg body weight) is administered intraperitoneally (i.p.) or orally (p.o.).[7][8]
-
Blood Glucose Measurement: Blood samples are collected from the tail vein at baseline (0 minutes, before glucose administration) and at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7] Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Mandatory Visualizations
EphA5-ephrin-A5 Signaling Pathway in Pancreatic β-Cells
Caption: EphA5-ephrin-A5 bidirectional signaling in pancreatic β-cells.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
- 1. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Dipeptidyl peptidase IV inhibitor sitagliptin reduces local inflammation in adipose tissue and in pancreatic islets of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Eph/ephrin interaction with the small molecule this compound improves glucose tolerance in healthy and insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
A Head-to-Head Comparison of UniPR500 and Genetic Knockdown for EphA5 Receptor Research
For researchers and scientists in the fields of cellular biology, neuroscience, and drug development, the study of Ephrin type-A receptor 5 (EphA5) offers a promising avenue for understanding complex biological processes and identifying novel therapeutic targets. Two predominant tools have emerged for interrogating EphA5 function: the small molecule inhibitor UniPR500 and genetic knockdown techniques such as siRNA and shRNA. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Executive Summary
This compound is a potent and selective small molecule antagonist that competitively and reversibly inhibits the interaction between EphA5 and its ligand, ephrin-A5.[1] This pharmacological approach offers the advantage of acute, dose-dependent, and reversible inhibition, making it suitable for studying the dynamic roles of EphA5 signaling. In contrast, genetic knockdown via small interfering RNA (siRNA) or short hairpin RNA (shRNA) leads to the targeted degradation of EphA5 mRNA, resulting in a sustained reduction of EphA5 protein levels. This method is invaluable for investigating the long-term consequences of reduced EphA5 expression.
The choice between these two powerful research tools depends on the specific biological question being addressed. This guide will delve into the quantitative performance, experimental protocols, and potential off-target effects of both this compound and genetic knockdown of EphA5 to provide a comprehensive framework for informed decision-making.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and EphA5 genetic knockdown, providing a direct comparison of their efficacy and characteristics.
| Parameter | This compound | Reference |
| Mechanism of Action | Competitive antagonist of EphA5-ephrin-A5 interaction | [1] |
| IC50 | 3.7 µM (in vitro EphA5-ephrin-A5 binding assay) | [1] |
| Ki | 1.7 ± 0.2 µM | [1] |
| Reversibility | Reversible | [1] |
| Parameter | EphA5 siRNA | Reference |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation | |
| Knockdown Efficiency (mRNA) | >80% reduction in target mRNA is achievable | [2] |
| Knockdown Efficiency (Protein) | Significant reduction in protein levels, often >70% | |
| Duration of Effect | Typically 48-96 hours for protein knockdown | [3] |
Experimental Protocols
Detailed methodologies for utilizing this compound and performing EphA5 genetic knockdown are provided below to ensure reproducible experimental outcomes.
Experimental Protocol: In Vitro Treatment with this compound
This protocol describes a general procedure for treating cultured cells with this compound to assess its effect on EphA5 signaling and downstream cellular processes.
Materials:
-
This compound (MedKoo Biosciences, CAS# 2085767-98-0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line of interest
-
Cultured cells expressing EphA5
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for cell viability assays)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis. For example:
-
Western Blot: Lyse the cells, quantify protein concentration, and perform Western blotting to assess the phosphorylation status of EphA5 or downstream signaling proteins.
-
Cell Viability/Proliferation Assay: Utilize assays such as MTT or CellTiter-Glo to measure the effect of this compound on cell viability.
-
Migration/Invasion Assay: Perform wound healing or Transwell assays to evaluate the impact on cell migration and invasion.
-
Experimental Protocol: Genetic Knockdown of EphA5 using siRNA
This protocol outlines the steps for transiently knocking down EphA5 expression in cultured cells using siRNA, followed by validation of the knockdown efficiency.
Materials:
-
EphA5-specific siRNA duplexes (e.g., Santa Cruz Biotechnology, sc-39938)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cultured cells
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
Procedure:
Day 1: Cell Seeding
-
Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
Day 2: Transfection
-
Preparation of siRNA-lipid complexes:
-
For each well, dilute 50 pmol of EphA5 siRNA or control siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 3-4: Validation of Knockdown
-
Harvesting Cells: 48 to 72 hours post-transfection, harvest the cells for RNA and protein analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Validation:
-
Extract total RNA from a subset of cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for EphA5 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of EphA5 mRNA in siRNA-treated cells compared to control-treated cells. A knockdown efficiency of >70% is generally considered successful.
-
-
Western Blot for Protein Knockdown Validation:
-
Lyse the remaining cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against EphA5 and a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of EphA5 protein reduction.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz to illustrate the EphA5 signaling cascade and the logical flow of the comparative experimental approaches.
EphA5 Signaling and Inhibition.
References
Safety Operating Guide
Navigating the Disposal of UniPR500: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like UniPR500 are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound (CAS# 2085767-98-0) is not publicly available, established best practices for the disposal of research-grade chemicals provide a clear framework for its safe management. This guide offers essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard protocols.
This compound is identified as a novel Eph antagonist for research purposes and is shipped as a non-hazardous chemical under ambient temperatures[1]. However, in the absence of comprehensive safety data, it is prudent to handle it with care, assuming it may have unforeseen hazardous properties. The following procedures are based on general guidelines for the disposal of laboratory chemicals and pharmaceutical waste.
Personal Protective Equipment (PPE) and Spill Management
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
In the event of a spill, the area should be immediately restricted. Wearing the appropriate PPE, the spill should be absorbed using an inert material such as vermiculite, sand, or chemical absorbent pads. The absorbed material and any contaminated debris must be collected and placed into a designated, sealed waste container for hazardous chemical waste[2]. The spill area should then be cleaned with a suitable solvent, and the cleaning materials should also be disposed of as chemical waste[2].
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste requires segregation based on its form—solid compound, contaminated labware, and solutions.
1. Solid this compound Waste:
-
Unused or expired solid this compound should not be disposed of in the regular trash or down the drain.
-
It must be collected in a clearly labeled, sealed, and leak-proof waste container designated for chemical waste.
-
This container should be stored in a secure, designated area away from incompatible materials.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor, likely via incineration[2].
2. Contaminated Labware:
-
Items such as glassware, plasticware, pipette tips, and petri dishes that have come into contact with this compound should be considered contaminated.
-
If reusable, decontaminate them according to your laboratory's standard procedures.
-
If disposable, they must be placed in a designated pharmaceutical or chemical waste container for incineration[2][3]. Do not dispose of these items in the regular trash.
-
Sharps, such as needles or blades, must be collected in a rigid, puncture-resistant container labeled with a biohazard symbol if applicable, and sealed when three-quarters full[4].
3. Aqueous Solutions Containing this compound:
-
Direct disposal of solutions containing this compound into the sewer system is prohibited due to potential aquatic toxicity[2].
-
Collect all aqueous waste containing this compound in a clearly labeled, sealed, and leak-proof container.
-
The container should be marked as hazardous or chemical waste and stored in a designated satellite accumulation area.
-
Disposal should be arranged through your institution's EHS office.
4. Contaminated PPE:
-
Disposable gloves, lab coats, and other PPE contaminated with this compound should be disposed of in a designated pharmaceutical or chemical waste container for incineration[2].
Summary of this compound Disposal Procedures
For quick reference, the following table summarizes the disposal methods for different types of this compound waste.
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound Compound | Labeled, sealed, leak-proof chemical waste container | Collection by licensed hazardous waste contractor for incineration. |
| Contaminated Labware | Designated pharmaceutical/chemical waste container | Incineration. |
| Contaminated Sharps | Rigid, puncture-resistant sharps container | Collection by licensed hazardous waste contractor. |
| Aqueous Solutions | Labeled, sealed, leak-proof chemical waste container | Collection by licensed hazardous waste contractor. |
| Contaminated PPE | Designated pharmaceutical/chemical waste container | Incineration. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling UniPR500
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of UniPR500, a competitive EphA2 receptor antagonist. The following procedures are based on best laboratory practices for handling powdered chemical compounds of this nature in a research setting.
I. Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protection is paramount. The following PPE is mandatory when handling this compound to minimize exposure and ensure laboratory safety.
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat is required to protect skin and clothing from potential splashes and spills.[1][2][3] |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to provide a seal around the eyes, protecting them from airborne powder and potential splashes.[1][2][3][4] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Wear two pairs of powder-free nitrile gloves for enhanced protection.[2][5] Gloves should be changed immediately if contaminated or every 30-60 minutes during continuous use.[5] Inspect gloves for any signs of damage before use. |
| Respiratory Protection | N95 Respirator or Higher | When weighing or handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of fine particles.[2][3] |
II. Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have a chemical spill kit readily accessible.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound within a chemical fume hood to contain any airborne particles.
-
Use a dedicated set of spatulas and weighing boats.
-
Close the primary container tightly after use.
3. Dissolving:
-
When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
4. Post-Handling:
-
Thoroughly clean all equipment and the work surface after use.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, lab coat, inner gloves, and respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, pipette tips, and weighing boats should be collected in a dedicated, clearly labeled hazardous waste container.[6] |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6][7] Do not mix with other waste streams unless compatibility is confirmed.[6] |
| Empty Containers | The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[8] The rinsed container can then be disposed of according to your institution's guidelines for chemically contaminated glassware or plasticware. |
Note: Always adhere to your institution's specific chemical waste management guidelines.[6][7][8][9][10]
IV. This compound Mechanism of Action: EphA2 Signaling Pathway
This compound is an antagonist of the EphA2 receptor, a member of the receptor tyrosine kinase family.[11] Eph receptors and their ephrin ligands are involved in bidirectional signaling that regulates various cellular processes.[12][13][14][15] The "forward" signaling is initiated in the Eph receptor-bearing cell, while "reverse" signaling occurs in the ephrin-ligand-bearing cell.[13][14][15]
The following diagram illustrates the simplified canonical forward signaling pathway of the EphA2 receptor, which is inhibited by this compound.
Caption: this compound inhibits EphA2 receptor forward signaling.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. maxonchemicals.it.com [maxonchemicals.it.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. pppmag.com [pppmag.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ptb.de [ptb.de]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 13. Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. air.unipr.it [air.unipr.it]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
